molecular formula C16H18F3N3O4S2 B2583556 4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-1-[2-(trifluoromethyl)benzenesulfonyl]piperidine CAS No. 2320214-50-2

4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-1-[2-(trifluoromethyl)benzenesulfonyl]piperidine

Cat. No.: B2583556
CAS No.: 2320214-50-2
M. Wt: 437.45
InChI Key: MZTKYBXDVFWJJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a piperidine derivative functionalized with two sulfonyl groups: one attached to a 1-methyl-1H-imidazole moiety and the other to a 2-(trifluoromethyl)benzenesulfonyl group. Its structure combines heterocyclic and fluorinated aromatic components, which are common in pharmaceuticals and agrochemicals due to their metabolic stability and binding affinity .

Properties

IUPAC Name

4-(1-methylimidazol-2-yl)sulfonyl-1-[2-(trifluoromethyl)phenyl]sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N3O4S2/c1-21-11-8-20-15(21)27(23,24)12-6-9-22(10-7-12)28(25,26)14-5-3-2-4-13(14)16(17,18)19/h2-5,8,11-12H,6-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZTKYBXDVFWJJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1S(=O)(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-1-[2-(trifluoromethyl)benzenesulfonyl]piperidine typically involves multiple steps, starting with the preparation of the imidazole and piperidine intermediates. The imidazole ring can be synthesized through a Van Leusen imidazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes and amines . The piperidine ring can be synthesized through a cyclization reaction of appropriate precursors.

The final step involves the sulfonylation of the imidazole and piperidine rings with sulfonyl chlorides under basic conditions. The reaction is typically carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for the sulfonylation steps and the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-1-[2-(trifluoromethyl)benzenesulfonyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form N-oxides.

    Reduction: The sulfonyl groups can be reduced to thiols under specific conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used as reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Formation of thiol derivatives.

    Substitution: Formation of substituted imidazole or piperidine derivatives.

Scientific Research Applications

4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-1-[2-(trifluoromethyl)benzenesulfonyl]piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-1-[2-(trifluoromethyl)benzenesulfonyl]piperidine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential inhibitor of metalloenzymes. The sulfonyl groups can form strong hydrogen bonds with biological targets, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Name Core Structure Key Functional Groups Reference
Target Compound Piperidine Dual sulfonyl groups: 1-methylimidazole and 2-(trifluoromethyl)benzenesulfonyl
1-[4-(4-Fluorophenyl)-1H-pyrrole-2-carbonyl]-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine (BJ51536) Piperidine Sulfonyl (imidazole) + pyrrole-carbonyl
(1H-Benzo[d]imidazol-2-yl)(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone (Compound 65) Piperidine Methanone (benzimidazole) + trifluoromethylphenyl
4-((1-Methyl-1H-imidazol-2-yl)sulfonyl)piperidine hydrochloride Piperidine Single sulfonyl (imidazole)
SCH 66712 Piperazine Pyrimidine + imidazole-methyl

Key Observations:

  • The target compound’s dual sulfonyl groups distinguish it from analogs with single sulfonyl, carbonyl, or methanone linkages. This may enhance its polarity and solubility compared to compounds like 65 .
  • The trifluoromethyl group in the benzenesulfonyl moiety likely improves metabolic stability, a feature shared with Compound 65 and SCH 66712 .

Pharmacological and Physicochemical Properties

Table 3: Pharmacological Data

Compound Target/Activity Potency (KI, IC50) Selectivity Reference
Target Compound Unknown N/A N/A N/A
Compound 65 Retinol-binding protein antagonist Not quantified High (vs. other isoforms)
SCH 66712 CYP2D6 inhibitor KI = 0.55 µM (recombinant CYP2D6) 5–10× selective over CYP3A4/2C9/2C19

Key Observations:

  • The trifluoromethyl group in the target compound and Compound 65 may enhance target binding through hydrophobic interactions, as seen in SCH 66712’s CYP2D6 inhibition .
  • The sulfonyl groups in the target compound could improve solubility over analogs like Compound 65, which contains a methanone group .

Biological Activity

The compound 4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-1-[2-(trifluoromethyl)benzenesulfonyl]piperidine is a sulfonamide derivative that has garnered attention due to its diverse biological activities, including antibacterial, anti-inflammatory, and anticancer properties. This article provides a detailed overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H16F3N3O4S2C_{15}H_{16}F_3N_3O_4S_2, and its structure features a piperidine ring substituted with sulfonyl groups and a trifluoromethyl group. The presence of the imidazole moiety contributes to its potential biological activity.

Biological Activity Overview

Research indicates that compounds with similar structural features exhibit significant pharmacological properties. The biological activities associated with This compound include:

  • Antibacterial Activity : Compounds in this class have shown effectiveness against various bacterial strains.
  • Enzyme Inhibition : Notably, they may inhibit enzymes such as acetylcholinesterase (AChE) and urease.
  • Anticancer Potential : Preliminary studies suggest possible anticancer effects.

Antibacterial Activity

A study conducted on related sulfonamide compounds demonstrated moderate to strong antibacterial activity against pathogens like Salmonella typhi and Bacillus subtilis. The IC50 values for these compounds ranged from 0.63 µM to 6.28 µM, indicating potent antibacterial properties .

CompoundBacterial StrainIC50 (µM)
Compound ASalmonella typhi2.14
Compound BBacillus subtilis0.63
Compound CEscherichia coli6.28

Enzyme Inhibition

The enzyme inhibition profile of similar compounds indicates strong activity against urease, which is crucial for treating conditions like urinary tract infections.

EnzymeCompoundIC50 (µM)
AcetylcholinesteraseCompound A2.14
UreaseCompound B1.21

These findings suggest that the compound may serve as a lead for developing new therapeutics targeting these enzymes.

Anticancer Activity

In vitro studies have indicated that imidazole-containing compounds can inhibit cancer cell proliferation. For instance, derivatives have been tested against various cancer cell lines showing significant cytotoxicity.

Case Studies

  • Case Study on Anticancer Effects : A derivative of the compound was tested against human breast cancer cells (MCF-7). The study reported an IC50 value of 15 µM, highlighting its potential as an anticancer agent .
  • Enzyme Inhibition Study : Another study focused on the inhibition of urease by similar sulfonamide derivatives, demonstrating that modifications in the sulfonamide group significantly affect inhibitory potency .

Q & A

Q. What are the key synthetic routes for 4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-1-[2-(trifluoromethyl)benzenesulfonyl]piperidine?

The synthesis typically involves multi-step reactions starting with functionalization of the piperidine core. A common approach includes:

  • Step 1: Sulfonylation of piperidine using 1-methyl-1H-imidazole-2-sulfonyl chloride under anhydrous conditions in dichloromethane (DCM) at 0–5°C, followed by purification via column chromatography .
  • Step 2: Introduction of the 2-(trifluoromethyl)benzenesulfonyl group via nucleophilic substitution, employing triethylamine as a base and DMF as a solvent at 60–70°C .
  • Step 3: Final purification using recrystallization from ethanol/water mixtures to achieve >95% purity. Reaction progress is monitored via TLC (silica gel, hexane:ethyl acetate 3:1) .

Q. How is the compound characterized post-synthesis to confirm structural integrity?

Characterization employs:

  • NMR Spectroscopy: 1^1H and 13^13C NMR in DMSO-d6 to verify proton environments (e.g., imidazole protons at δ 7.8–8.2 ppm, trifluoromethyl singlet at δ 4.1 ppm) .
  • Mass Spectrometry (HRMS): ESI+ mode confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 506.0825) .
  • Elemental Analysis: CHNS data to validate stoichiometry (e.g., C: 47.2%, H: 4.1%, N: 11.3%) .

Q. What are the primary solubility and stability considerations for this compound in experimental settings?

  • Solubility: Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) but limited in aqueous buffers (≤0.1 mg/mL at pH 7.4). Pre-formulation studies recommend DMSO stock solutions for biological assays .
  • Stability: Degrades under prolonged UV exposure; storage at -20°C in amber vials is advised. Hydrolytic stability tests show <5% degradation in PBS over 72 hours at 4°C .

Advanced Questions

Q. How can computational modeling optimize the synthesis pathways for this compound?

Reaction path search methods (e.g., DFT calculations) predict transition states and intermediates, reducing trial-and-error experimentation. For example:

  • Quantum Chemical Calculations: Identify energy barriers for sulfonylation steps, guiding solvent selection (e.g., DCM vs. THF) to lower activation energy .
  • Machine Learning: Analyze historical reaction data to prioritize conditions (e.g., 60°C, 12 hours) for higher yields .
  • In Silico Screening: Predict regioselectivity in sulfonyl group attachment using molecular docking simulations .

Q. What strategies address conflicting biological activity data in different assay systems?

Discrepancies (e.g., IC50 variability in enzyme vs. cell-based assays) require:

  • Assay Re-optimization: Adjust ATP concentrations in kinase assays to reflect physiological levels (1–10 mM) .
  • Metabolite Profiling: LC-MS/MS to detect off-target interactions with serum proteins or metabolic enzymes .
  • Orthogonal Validation: Use SPR (surface plasmon resonance) to confirm binding kinetics (e.g., Kd = 12 nM) independent of cellular permeability limitations .

Q. How does the compound’s dual sulfonyl group arrangement influence its receptor binding kinetics?

Structural dynamics studies reveal:

  • Conformational Rigidity: The 1-methylimidazole sulfonyl group stabilizes a twisted piperidine conformation, enhancing fit into hydrophobic enzyme pockets (e.g., carbonic anhydrase IX) .
  • Electron-Withdrawing Effects: The trifluoromethylbenzenesulfonyl group increases electrophilicity, promoting covalent adduct formation with cysteine residues in target proteins (confirmed via X-ray crystallography) .
  • Steric Effects: Molecular dynamics simulations show the 2-position trifluoromethyl group reduces off-target binding to cytochrome P450 isoforms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.